(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
This compound is a pyrazole-carbohydrazide derivative featuring a 5-bromo-2-oxoindolin-3-ylidene moiety and a 3-ethoxyphenyl substituent. Its (E)-configuration ensures a planar geometry critical for intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence biological activity and crystallinity .
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O3/c1-2-29-13-5-3-4-11(8-13)16-10-17(24-23-16)19(27)26-25-18-14-9-12(21)6-7-15(14)22-20(18)28/h3-10,22,28H,2H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVAAFHUUCSLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Indolinone Moiety: The indolinone structure can be synthesized through a cyclization reaction involving an appropriate aniline derivative.
Bromination: The indolinone is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Condensation Reaction: The final step involves the condensation of the brominated indolinone with the pyrazole derivative in the presence of a suitable catalyst to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the ethoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl groups or the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrazole derivatives typically involves the condensation of hydrazones with various carbonyl compounds. The specific compound can be synthesized through a reaction involving 5-bromo-2-oxoindoline and 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Pyrazole derivatives, including the compound under discussion, have shown promising antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against species like Candida albicans . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
Anticancer Potential
The incorporation of the carbohydrazide moiety in pyrazole derivatives has been linked to significant anticancer activities. For instance, certain derivatives have demonstrated cytotoxic effects on A549 lung cancer cells, indicating their potential as chemotherapeutic agents . The mechanism may involve apoptosis induction through various pathways, including DNA damage and cell cycle arrest.
Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory properties of pyrazole derivatives. Compounds similar to (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents on the carbohydrazide moiety can significantly influence biological activity. For example:
- Substitution at C-3 : Enhances anticancer activity.
- Substitution at C-4 : May improve anti-inflammatory and antimicrobial properties .
Antimicrobial Study
A study conducted by Karrouchi et al. synthesized a series of pyrazole carbohydrazide derivatives and evaluated their antimicrobial activity against several pathogens. The results indicated that certain derivatives displayed significant inhibition zones compared to standard antibiotics .
Anticancer Activity Assessment
Research focusing on A549 cell lines demonstrated that specific pyrazole derivatives could inhibit cell proliferation in a dose-dependent manner, with some compounds inducing apoptosis through caspase activation . This highlights their potential as effective anticancer agents.
Tables
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: Bromine (Br) and fluorine (F) in the indolinone or benzoxazole scaffolds enhance electrophilicity, improving interactions with enzymatic active sites (e.g., kinases or oxidoreductases) .
- Aromatic vs.
- Ethoxy Position : The 3-ethoxyphenyl group in the target compound may offer better steric alignment with hydrophobic pockets in proteins compared to 4-ethoxyphenyl derivatives .
Computational and Pharmacological Studies
- Molecular Docking : Derivatives like (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide () show strong binding to cyclooxygenase-2 (COX-2) via hydrogen bonds with Ser530 and hydrophobic interactions with Val349 . The target compound’s bromine atom likely enhances affinity for similar targets.
- DFT Analysis : Frontier molecular orbital (FMO) calculations for related compounds indicate that electron-deficient regions (e.g., near Br or carbonyl groups) are reactive sites for nucleophilic attacks, aligning with observed biological activities .
Biological Activity
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and data.
Synthesis
The synthesis of this compound involves the condensation reaction between isatin and 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic conditions. The reaction typically yields a product with a high degree of purity and structural integrity, confirmed through spectroscopic methods such as NMR and FTIR.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly against various cancer cell lines. For instance, in vitro tests demonstrated that this compound exhibits cytotoxic effects on A549 human lung adenocarcinoma cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, leading to reduced cell viability.
Key Findings:
- Cell Viability: At a concentration of 100 µM, significant reductions in cell viability were observed (approximately 66% reduction compared to untreated controls) .
- Comparison with Standard Treatments: The compound's efficacy was compared with cisplatin, a well-known chemotherapeutic agent, showing promising results that warrant further investigation.
Antimicrobial Activity
The antimicrobial activity of this compound has also been explored. It demonstrates effectiveness against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.
Antimicrobial Efficacy:
- Minimum Inhibitory Concentration (MIC): The compound exhibited an MIC range of 64–512 µg/mL against various bacterial strains, indicating moderate to strong antibacterial properties .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, which may involve caspase activation.
- Inhibition of Biofilm Formation: In antimicrobial contexts, it has been shown to inhibit biofilm formation in resistant bacterial strains, enhancing its therapeutic potential .
Data Summary
Case Studies
Several case studies have documented the promising biological activities associated with similar compounds:
- Compound Variants: Variants with different substituents on the indole ring have shown enhanced anticancer activity, suggesting that structural modifications can optimize efficacy.
- Combination Therapies: Research indicates that combining this compound with existing antibiotics may improve treatment outcomes for resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
